2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide
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Overview
Description
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is an organic compound with the molecular formula C10H13BrN2OS and a molecular weight of 289.19 g/mol . It is characterized by the presence of a bromo-substituted aromatic ring, a sulfanyl group, and an acetohydrazide moiety. This compound is typically found in a powder form and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide involves multiple steps:
Starting Material: The synthesis begins with 4-bromo-2,5-dimethylphenyl thiol.
Formation of Intermediate: The thiol group is reacted with chloroacetic acid to form 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,5-dimethylphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetic acid: The precursor in the synthesis of the hydrazide.
4-bromo-2,5-dimethylphenyl thiol: The starting material for the synthesis.
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazone: A derivative with a similar structure.
Uniqueness
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is unique due to its combination of a bromo-substituted aromatic ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenyl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-4-9(7(2)3-8(6)11)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBBSKPSZWOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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